2-Fluoro-4,5-dihydroxybenzaldehyde

Description

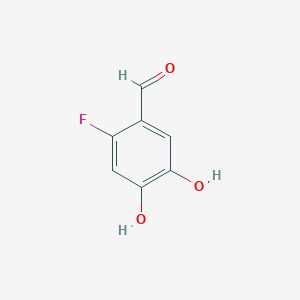

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-4,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGVLXBUNQEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343936 | |

| Record name | 2-Fluoro-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71144-36-0 | |

| Record name | 2-Fluoro-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

Traditional methods for synthesizing substituted benzaldehydes often rely on robust, well-documented reactions. These routes typically involve the protection and deprotection of functional groups and the sequential introduction of substituents onto the aromatic ring.

A common and effective strategy for preparing catechol derivatives (compounds with two adjacent hydroxyl groups) is the demethylation of the corresponding dimethoxy precursors. For 2-Fluoro-4,5-dihydroxybenzaldehyde, this involves the cleavage of two methyl ether groups from a fluorinated veratraldehyde (2-fluoro-4,5-dimethoxybenzaldehyde).

Boron tribromide (BBr₃) is a powerful and widely used reagent for this transformation. wikipedia.orgchemicalbook.com It functions as a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. wikipedia.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at reduced temperatures (e.g., 0 °C to -78 °C) to control its reactivity. commonorganicchemistry.com The probable mechanism involves the formation of an intermediate complex between the BBr₃ and the ether's oxygen atom, leading to the release of methyl bromide and an aryloxy-dibromoborane intermediate. mdma.ch Subsequent aqueous workup hydrolyzes this intermediate to yield the desired dihydroxy product. mdma.ch

It is generally recommended to use at least one equivalent of BBr₃ for each ether group, with an additional equivalent for any other basic functional groups in the molecule, such as the aldehyde group, to ensure the reaction goes to completion. mdma.ch While highly effective, BBr₃ is a hazardous reagent that reacts violently with water and requires careful handling under anhydrous conditions. wikipedia.orgresearchgate.net

Table 1: General Conditions for Demethylation using Boron Tribromide

| Parameter | Condition | Source(s) |

| Reagent | Boron Tribromide (BBr₃) | wikipedia.orgchemicalbook.commdma.ch |

| Solvent | Dichloromethane (DCM) | commonorganicchemistry.com |

| Temperature | -78 °C to Room Temperature | commonorganicchemistry.com |

| Stoichiometry | >1 equivalent per methyl ether group | mdma.ch |

| Workup | Aqueous | mdma.ch |

Building the molecule from simpler, commercially available phenol (B47542) derivatives represents a more foundational synthetic approach. A representative synthesis can be adapted from methods used for similar fluorinated hydroxybenzaldehydes, starting, for example, from 3-fluorophenol (B1196323). google.com

A plausible multi-step sequence would be:

Protection: The hydroxyl groups of a starting catechol or phenol derivative are first protected to prevent unwanted side reactions in subsequent steps. For instance, in a related synthesis of 2-fluoro-4-hydroxybenzaldehyde, the hydroxyl group of 3-fluorophenol is protected as an isopropoxy ether using 2-bromopropane (B125204) and potassium carbonate. google.com

Directed Ortho-Metalation and Formylation or Halogenation: The protected phenol can then be selectively functionalized. This might involve directed ortho-metalation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a halogen can be introduced at a specific position to set the stage for later functionalization. For example, a protected 3-fluorophenol can be brominated to yield 1-bromo-2-fluoro-4-isopropoxybenzene. google.com

Introduction of the Aldehyde Group: If a halogen was introduced, the aldehyde group can be formed via a Grignard reaction. The bromo-intermediate is converted to a Grignard reagent using magnesium, which is then reacted with DMF to generate the aldehyde after an acidic workup. google.com

Deprotection: The final step is the removal of the protecting groups to reveal the hydroxyl functionalities. If ether protecting groups were used, this is often achieved with strong acids or reagents like boron trichloride (B1173362) or tribromide. google.com

This stepwise approach offers flexibility but often involves more synthetic operations and purification steps compared to the direct demethylation of an advanced intermediate. walisongo.ac.id

Novel and Green Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, faster, and environmentally benign methods. These include the use of microwave irradiation and novel catalytic systems.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields. organic-chemistry.org

For the synthesis of hydroxybenzaldehydes, a microwave-assisted Duff reaction or related formylation could be employed. In a similar synthesis of 2,5-dihydroxybenzaldehyde (B135720), a phenol derivative is mixed with a formylating agent like paraformaldehyde and a catalyst, then exposed to microwave irradiation. chemicalbook.comchemicalbook.com This rapid heating promotes the formylation of the aromatic ring. The efficiency of microwave heating can make it an attractive alternative to conventional heating methods, especially for high-throughput synthesis of compound libraries. nih.govnih.gov

The use of catalysts is central to modern green chemistry. In the context of synthesizing substituted benzaldehydes, catalysts can enhance selectivity and allow for milder reaction conditions. For example, the formylation of phenol derivatives can be mediated by nanocrystalline magnesium oxide (MgO) under microwave conditions. chemicalbook.comchemicalbook.com In other cases, transition metal catalysts are used. A manganese (II) chloride-catalyzed carbonylation of an iodo-substituted phenol derivative has been reported for the synthesis of 2,5-dihydroxybenzaldehyde, demonstrating a pathway that incorporates the aldehyde group under catalytic control. chemicalbook.com These catalyst-mediated routes can offer higher efficiency and atom economy compared to traditional stoichiometric reactions.

Table 2: Comparison of Synthetic Approaches

| Method | Key Features | Advantages | Disadvantages |

| Demethylation | Cleavage of methyl ethers with BBr₃ | High efficiency for final step, direct. | Harsh reagent, requires anhydrous conditions. wikipedia.orgmdma.ch |

| Multi-step Synthesis | Stepwise construction from simple phenols | High flexibility, widely applicable. | Longer route, potential for lower overall yield. google.comwalisongo.ac.id |

| Microwave-Assisted | Use of microwave irradiation for heating | Drastically reduced reaction times, improved yields. organic-chemistry.org | Requires specialized equipment. |

| Catalyst-Mediated | Use of catalysts (e.g., MgO, MnCl₂) | Milder conditions, higher selectivity, greener. chemicalbook.com | Catalyst development can be complex. |

Radiosynthesis Applications and Precursor Development

The presence of a fluorine atom in this compound makes it a compound of interest for the development of radiotracers for Positron Emission Tomography (PET). PET imaging relies on molecules labeled with short-lived positron-emitting isotopes, with fluorine-18 (B77423) ([¹⁸F]) being the most common. nih.gov

This compound can serve as a precursor for [¹⁸F]-labeled PET tracers. The synthesis of such tracers typically involves introducing the [¹⁸F]fluoride nucleophilically in the final step of the synthesis. nih.gov To achieve this, a precursor molecule is needed that has a good leaving group (e.g., tosylate, nosylate, or a nitro group) at the position where the [¹⁸F]fluorine is to be introduced. nih.govresearchgate.net

While the target molecule already contains a non-radioactive fluorine atom, its dihydroxy-substituted aromatic scaffold is a common feature in PET tracer design. A key strategy would involve synthesizing an analogue where one of the hydroxyl groups is replaced by a leaving group, or more commonly, where the hydroxyl groups are derivatized to facilitate other coupling reactions after a different part of the molecule is radiolabeled. For instance, the hydroxyl groups could be alkylated with a chain containing a leaving group, which is then displaced by [¹⁸F]fluoride. nih.gov The development of such precursors is a critical step in creating novel PET imaging agents for studying various biological processes and diseases. nih.govsemanticscholar.org

Incorporation into Positron Emission Tomography (PET) Radiotracers (e.g., [18F]Anle138b)

A significant application of this compound is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), a key medical imaging technique. PET tracers must be labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), which has an ideal half-life of 109.7 minutes for imaging biological processes. nih.govnih.gov The compound serves as a precursor in the multi-step synthesis of [¹⁸F]Anle138b, a potential PET radiotracer designed to target α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.gov

The synthesis of the non-radioactive or "cold" standard, [¹⁹F]Anle138b, begins with the demethylation of 6-fluoroveratraldehyde to produce this compound. mdpi.com This intermediate is then reacted with dibromomethane (B42720) to form 6-fluorobenzo-1,3-dioxole-5-carbaldehyde (6-fluoropiperonal). mdpi.com This subsequent molecule is a crucial component that eventually forms the core structure of Anle138b. nih.govmdpi.com

For the radiolabeled version, a one-pot, three-step radiosynthesis has been developed. nih.gov This process starts with the production of 6-[¹⁸F]fluoropiperonal ([¹⁸F]FP), which is then used directly in a condensation reaction with tosylhydrazide. This is followed by a 1,3-cycloaddition with 3'-bromophenylacetylene to yield the final product, [¹⁸F]Anle138b. nih.gov This efficient one-pot method can be completed in approximately 105 minutes, making it suitable for producing the radiotracer for preclinical studies. nih.gov

Table 1: Synthesis Steps for [¹⁹F]Anle138b from this compound

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | 6-Fluoroveratraldehyde | Boron tribromide | This compound |

| 2 | This compound | Dibromomethane, K₂CO₃ | 6-Fluorobenzo-1,3-dioxole-5-carbaldehyde |

| 3 | 6-Fluorobenzo-1,3-dioxole-5-carbaldehyde | Tosylhydrazide | N'-((6-Fluorobenzo-1,3-dioxole-5-yl)methylene)-4-methylbenzenesulfonohydrazide |

| 4 | Intermediate from Step 3 | 3'-Bromophenylacetylene | (6-Fluoro-1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole ([¹⁹F]Anle138b) |

This table is based on the synthetic route described in the literature. mdpi.com

Role as a Versatile Synthetic Building Block

Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com Aldehydes, in particular, are valuable precursors in medicinal chemistry and organic synthesis due to their reactivity. sigmaaldrich.com this compound, with its aldehyde group and ortho-dihydroxy functionality, exemplifies this versatility.

Precursor for Complex Organic Molecules

The compound's structure makes it an ideal starting point for synthesizing complex organic molecules. Its preparation from 3-fluorophenol involves a sequence of hydroxyl protection, bromination, Grignard reagent formation, and subsequent reaction with dimethylformamide (DMF) to introduce the aldehyde group, followed by deprotection. google.com This multi-step process highlights its role as a crafted precursor for more elaborate structures. The aldehyde and hydroxyl groups can participate in a variety of chemical reactions, including condensations and cyclizations, to build intricate molecular frameworks. For instance, similar dihydroxybenzaldehydes are used to create steroidal spirochromenes through tandem aldol (B89426) condensations. chemicalbook.com

Synthesis of Functionalized Heterocyclic Compounds

The aldehyde and adjacent hydroxyl groups on the this compound ring are perfectly positioned for the synthesis of functionalized heterocyclic compounds. Heterocycles are core components of many pharmaceuticals. The reaction of an aldehyde with an amine is a common method to form Schiff bases, which can be precursors to various heterocyclic systems. For example, other fluorinated benzaldehydes are reacted with piperidine (B6355638) to create intermediates for thiosemicarbazones, which are a class of biologically active heterocyclic compounds. nih.gov Similarly, dihydroxybenzaldehydes can react with amino acids in a single pot to form 2H-benzo[b] mdpi.comossila.comoxazines. thegoodscentscompany.com The functionalities present in this compound allow it to be a key reactant in forming pyrazole (B372694) rings, as seen in the synthesis of Anle138b. nih.govmdpi.com

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2-Fluoro-4,5-dihydroxybenzaldehyde could be located in the searched resources.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons of this compound are not available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic chemical shifts for the carbon atoms in the structure of this compound have not been reported in the available literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Information regarding the fluorine-19 chemical shift and coupling constants for this compound is not available.

Two-Dimensional NMR Techniques (e.g., COSY)

No 2D NMR studies, such as Correlation Spectroscopy (COSY), have been published for this compound.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

The exact mass measurement and fragmentation pattern of this compound as determined by HRMS are not documented in the searched scientific literature.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, aldehyde, and aromatic functionalities, as well as the carbon-fluorine bond.

The presence of the two hydroxyl groups will give rise to a broad absorption band in the region of 3400-3200 cm⁻¹. The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹. The strong carbonyl (C=O) stretching vibration of the aldehyde is expected in the range of 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is anticipated to appear in the 1250-1000 cm⁻¹ range.

For comparison, the IR spectrum of the related compound 2,5-dihydroxybenzaldehyde (B135720) shows characteristic peaks at 3200-3400 cm⁻¹ (O-H, phenol), 2877 and 2730 cm⁻¹ (C-H, aldehyde), 1650 cm⁻¹ (C=O, aldehyde), and 1577 and 1487 cm⁻¹ (C=C, Ar). chemicalbook.com Similarly, the IR spectrum of 4-fluorobenzaldehyde (B137897) provides a reference for the C-F and aldehyde absorptions. nist.gov

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode | Reference |

| Phenolic O-H | 3400-3200 (broad) | Stretching | chemicalbook.com |

| Aldehydic C-H | 2850 and 2750 (weak) | Stretching | chemicalbook.com |

| Aldehydic C=O | 1700-1680 (strong) | Stretching | chemicalbook.com |

| Aromatic C=C | 1600-1450 | Stretching | chemicalbook.com |

| C-F | 1250-1000 | Stretching | nist.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive method used to monitor the progress of reactions and to determine the purity of a compound. libretexts.org For this compound, a polar compound, a stationary phase of silica (B1680970) gel is commonly used. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent and a more polar solvent is typically employed, with the ratio adjusted to obtain an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. libretexts.org

For instance, in the synthesis of 2,5-dihydroxybenzaldehyde, TLC was used to monitor the reaction progress with a mobile phase of n-hexane:ethyl acetate (B1210297) (8:2). chemicalbook.com Given the structural similarity, a similar solvent system could be a good starting point for the TLC analysis of this compound. The spots on the TLC plate can be visualized under UV light, as aromatic compounds typically show UV absorbance. libretexts.org

| Parameter | Description | Typical Conditions for Similar Compounds | Reference |

| Stationary Phase | A thin layer of adsorbent on a solid backing. | Silica gel | chemicalbook.com |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the stationary phase. | n-Hexane:Ethyl Acetate (e.g., 8:2 or other ratios) | chemicalbook.com |

| Visualization | Method to see the separated spots. | UV light | libretexts.org |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | An Rf value between 0.3 and 0.7 is generally considered optimal for good separation. | libretexts.org |

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. orgsyn.org Similar to TLC, it utilizes a stationary phase, typically silica gel, packed into a column, and a mobile phase that flows through the column. orgsyn.org

In the synthesis of a related compound, 1-bromo-2-fluoro-4-methoxybenzene, a precursor to a fluorinated benzaldehyde (B42025), column chromatography was performed using an eluent of ethyl acetate:n-heptane in a ratio of 1:10 to 1:5. google.com For the purification of 2,5-dihydroxybenzaldehyde derivatives, column chromatography with a petroleum ether:ethyl acetate (PE:EA) gradient (e.g., starting from 3:1) has been reported. rsc.org These solvent systems provide a good starting point for developing a purification protocol for this compound. The fractions collected from the column can be analyzed by TLC to identify those containing the pure product.

| Parameter | Description | Example Conditions for Similar Compounds | Reference |

| Stationary Phase | The adsorbent packed into the column. | Silica gel | google.comrsc.org |

| Mobile Phase (Eluent) | The solvent or solvent mixture passed through the column. | Ethyl acetate:n-heptane (e.g., 1:10 to 1:5) or Petroleum ether:Ethyl acetate (e.g., 3:1) | google.comrsc.org |

| Elution | The process of passing the mobile phase through the column to separate the components. | A gradient of increasing polarity is often used to elute compounds with different polarities. | chemicalbook.com |

| Fraction Collection | Collecting the eluent in separate portions to isolate the purified compounds. | Fractions are typically collected and analyzed by TLC to determine their composition. | orgsyn.org |

Biological Activities and Mechanistic Investigations

Enzymatic Inhibition Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

No data is available on the inhibitory effects of 2-Fluoro-4,5-dihydroxybenzaldehyde on acetylcholinesterase or butyrylcholinesterase.

1-Deoxy-d-xylulose-5-phosphate (DXP) Synthase Inhibition and Structure-Activity Relationships

Information regarding the inhibition of 1-Deoxy-d-xylulose-5-phosphate (DXP) synthase by this compound or its structure-activity relationships is not present in the available literature.

Inhibition of Enzymes in Metabolic Pathways (e.g., Adipogenesis)

There is no available research on the role of this compound in the inhibition of enzymes related to metabolic pathways such as adipogenesis.

Modulation of Cellular Signaling Pathways

Nrf2 Pathway Activation and Antioxidant Gene Expression

The potential for this compound to activate the Nrf2 pathway and influence antioxidant gene expression has not been documented in accessible research.

Mitogen-Activated Protein Kinase (MAPK) and Akt Signaling Modulation

There are no findings on how this compound may modulate Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.

Further research and publication of data are required to elucidate the potential biological activities of this compound.

Cytoprotective Effects

There is currently no published research specifically investigating the cytoprotective properties of this compound.

Protection Against Oxidative Stress

No studies were identified that examined the ability of this compound to protect cells from damage induced by oxidative stressors such as hydrogen peroxide or menadione.

Investigation of Cytoprotective Mechanisms

In the absence of primary studies on its cytoprotective effects, the mechanisms by which this compound might protect cells remain entirely speculative and uninvestigated.

Antimicrobial Potential

The potential for this compound to act as an antimicrobial agent has not been documented in the scientific literature.

Antibacterial Activities

There are no available reports detailing the screening of this compound against any bacterial strains. Therefore, its spectrum of activity and efficacy as an antibacterial agent is unknown.

Antifungal Activities

Similarly, research on the antifungal properties of this compound is absent from the current body of scientific knowledge.

Interactions with Biomolecules

No studies have been published that describe the interactions between this compound and specific biomolecules, such as proteins or nucleic acids. Such research would be essential to understand its potential mechanisms of action and pharmacological effects.

Deoxyribonucleic Acid (DNA) Binding Interactions

Direct experimental studies on the interaction between this compound and DNA are not extensively documented in publicly available scientific literature. However, the potential for such interactions can be inferred from the chemical structure of the molecule. The planar aromatic ring and the presence of electronegative fluorine and hydroxyl groups suggest that the compound could interact with the DNA double helix through various non-covalent binding modes.

Potential Mechanisms of Interaction:

Intercalation: Planar aromatic molecules can insert themselves between the base pairs of the DNA double helix. This mode of binding, known as intercalation, can lead to significant structural changes in the DNA, such as unwinding and lengthening of the helix.

Groove Binding: The compound might fit into the minor or major grooves of the DNA. This interaction is typically driven by hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the edges of the DNA base pairs. The fluorine and hydroxyl substituents on the benzaldehyde (B42025) ring could potentially form hydrogen bonds with the functional groups present in the DNA grooves.

While specific binding data for this compound is lacking, studies on other substituted benzaldehyde derivatives have demonstrated DNA binding capabilities. The nature and strength of these interactions are highly dependent on the type and position of the substituents on the aromatic ring. Further experimental investigation, such as spectroscopic titrations (UV-Vis, fluorescence) and molecular modeling, would be necessary to elucidate the precise DNA binding mode and affinity of this compound.

Table 1: Potential DNA Binding Interactions of this compound (Hypothetical)

| Interaction Type | Potential Binding Site | Driving Forces | Consequence for DNA |

| Intercalation | Between DNA base pairs | π-π stacking, van der Waals forces | Unwinding, Lengthening |

| Groove Binding | Major or Minor Groove | Hydrogen bonding, Electrostatic interactions | Minimal structural perturbation |

Derivatization Strategies and Applications in Chemical Biology

Synthesis of Schiff Bases and Related Imines

The condensation of an aldehyde or ketone with a primary amine forms a class of compounds known as Schiff bases, characterized by an imine or azomethine (-C=N-) group. This reaction is a cornerstone of synthetic chemistry, providing a straightforward route to a wide array of derivatives. gsconlinepress.com The synthesis of Schiff bases from 2-Fluoro-4,5-dihydroxybenzaldehyde involves the reaction of its aldehyde functional group with various primary amines. This process is often facilitated by acid catalysis under controlled pH conditions to ensure the amine remains nucleophilic. researchgate.net The resulting Schiff base derivatives inherit the core structure of the parent aldehyde while incorporating the functionalities of the chosen amine, leading to a diverse library of compounds with potential biological activities.

Pharmacological Applications of Schiff Base Derivatives

Schiff bases are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. gsconlinepress.comnih.gov The introduction of a fluorine atom, as in this compound, can enhance the metabolic stability and bioavailability of the resulting Schiff base derivatives. While direct studies on Schiff bases derived specifically from this compound are not extensively documented in the provided search results, the general pharmacological potential of Schiff bases is well-established.

For instance, Schiff bases derived from other substituted benzaldehydes have demonstrated significant anticancer activity. gsconlinepress.comnih.gov The imine group is crucial for their biological action, often enabling interaction with biological targets like enzymes and DNA. gsconlinepress.com The specific substituents on the aromatic rings of both the aldehyde and the amine components play a vital role in modulating the pharmacological profile of the Schiff base.

Table 1: Examples of Pharmacological Activities of Schiff Base Derivatives (General)

| Pharmacological Activity | Target/Mechanism (General) | Reference |

| Anticancer | Inhibition of cell proliferation, induction of apoptosis | gsconlinepress.comnih.gov |

| Antimicrobial | Disruption of microbial cell walls, inhibition of essential enzymes | nih.govresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways | nih.gov |

This table represents the general pharmacological potential of Schiff bases and is not specific to derivatives of this compound due to a lack of specific search results.

Formation of Caffeic Acid Phenethyl Amide (CAPA) Derivatives

Caffeic acid phenethyl amide (CAPA) is a naturally occurring compound known for its biological activities. The structure of this compound provides a platform for the synthesis of novel CAPA derivatives. While direct synthesis of CAPA derivatives from this compound was not explicitly detailed in the search results, a plausible synthetic route would involve a multi-step process. This could begin with the conversion of the aldehyde group to a carboxylic acid, followed by an amide coupling reaction with a suitably substituted phenethylamine. The fluorine and dihydroxy substitutions on the phenyl ring would be expected to influence the biological properties of the resulting CAPA analogs.

Reactive Matrix Applications in Mass Spectrometry Imaging

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules in biological tissues. The choice of matrix is critical for successful analyte ionization and detection. Reactive matrices are a class of MALDI matrices that chemically react with specific analytes, enhancing their ionization efficiency and enabling their detection.

Preparation of O-Methyl Oxime Analogs for Biological Probes

The derivatization of aldehydes and ketones to their oxime and O-substituted oxime analogs is a common strategy in medicinal chemistry and for the development of biological probes. The synthesis of O-methyl oxime analogs of this compound would involve the reaction of the aldehyde with O-methylhydroxylamine. This reaction would convert the carbonyl group into an O-methyl oxime moiety (-C=N-OCH₃).

These analogs can serve as valuable biological probes for several reasons. The introduction of the O-methyl oxime group can alter the lipophilicity and metabolic stability of the parent molecule. Furthermore, the oxime nitrogen can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets. While the search results did not provide specific examples of O-methyl oxime analogs of this compound being used as biological probes, the synthesis of similar analogs from other fluorinated nucleosides for potential antiviral applications has been reported. nih.govnih.gov This suggests that such derivatization of this compound could yield compounds with interesting biological activities worthy of investigation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. These methods provide a detailed description of the electronic structure and related characteristics of 2-Fluoro-4,5-dihydroxybenzaldehyde.

Analysis of Electronic Structure (HOMO-LUMO Gap, Charge Transfer)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and a greater ease of intramolecular charge transfer (ICT).

For substituted benzaldehydes, the nature and position of the substituents significantly influence the HOMO-LUMO gap. In this compound, the electron-donating hydroxyl (-OH) groups and the electron-withdrawing fluorine (-F) and aldehyde (-CHO) groups create a complex electronic environment. DFT calculations on related dihydroxybenzaldehyde compounds, such as a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756), have shown a calculated HOMO-LUMO gap of 2.434 eV, which suggests the potential for significant charge transfer interactions. mdpi.com The presence of both strong electron-donating (dihydroxy) and electron-withdrawing (fluoro, aldehyde) groups in this compound would likely result in a polarized molecule with a relatively small HOMO-LUMO gap, facilitating charge transfer from the electron-rich dihydroxy-substituted ring to the electron-deficient portions of the molecule. This charge transfer is a key factor in many of its potential chemical and biological activities.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Dihydroxybenzaldehyde System

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap (ΔE) | 2.434 mdpi.com |

| Note: Data is for a cocrystal of acridine with 2,4-dihydroxybenzaldehyde as a representative example. Specific values for this compound require dedicated computational studies. |

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is characterized by its hyperpolarizability (β). Molecules with significant intramolecular charge transfer, typically those with strong electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit large β values.

Computational studies on fluorinated benzaldehydes and other substituted aromatic systems have demonstrated that DFT calculations can effectively predict NLO properties. nih.govresearchgate.net For instance, the first hyperpolarizability (β) of a cocrystal of acridine with 2,4-dihydroxybenzaldehyde was calculated to be 5.63 × 10−30 esu, indicating promising NLO characteristics. mdpi.com The combination of the electron-donating dihydroxy groups and the electron-withdrawing fluoro and aldehyde groups in this compound suggests that it could possess significant NLO properties. The charge transfer from the hydroxyl-substituted part of the aromatic ring to the aldehyde group, enhanced by the inductive effect of the fluorine atom, would create a large change in dipole moment upon excitation, a key requirement for a second-order NLO response.

Table 2: Calculated Nonlinear Optical Properties for a Related Dihydroxybenzaldehyde System

| Parameter | Value (esu) |

| First Hyperpolarizability (β) | 5.63 × 10−30 mdpi.com |

| Second Hyperpolarizability (γ) | 62.27 × 10−36 mdpi.com |

| Note: Data is for a cocrystal of acridine with 2,4-dihydroxybenzaldehyde as a representative example. Specific values for this compound would need to be computationally determined. |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a small molecule (ligand) and a biological macromolecule, such as an enzyme or DNA.

Ligand-Enzyme Binding Mechanisms and Affinity Prediction

The dihydroxybenzene (catechol) moiety is a known structural motif in many enzyme inhibitors. Molecular docking studies have been employed to investigate the binding of catechol derivatives to various enzymes. For example, in studies with tyrosinase, a key enzyme in melanin (B1238610) synthesis, catechol-containing compounds have been shown to act as inhibitors. mdpi.comnih.gov Docking simulations of these inhibitors into the active site of tyrosinase often reveal interactions with the copper ions and key amino acid residues. mdpi.com

For this compound, it is hypothesized that the catechol moiety would be the primary anchor for binding within an enzyme's active site. The hydroxyl groups can form hydrogen bonds with polar residues and coordinate with metal ions, while the aromatic ring can engage in π-π stacking interactions. The fluorine atom and the aldehyde group can further modulate the binding affinity and specificity through additional polar or hydrophobic interactions. For instance, docking studies of some benzaldehyde (B42025) derivatives have shown that substituents can significantly influence the binding mode and affinity. nih.gov

Table 3: Representative Docking Scores of Phenolic Compounds with Enzymes

| Compound | Enzyme | Docking Score (kcal/mol) |

| Kojic Acid | Tyrosinase | -4.9 nih.gov |

| MHY773 | Tyrosinase | - |

| Derivative 1b | Tyrosinase | - |

| Note: This table provides examples of docking scores for known tyrosinase inhibitors. The binding affinity of this compound would need to be determined through specific docking simulations. |

DNA Binding Mode Elucidation

Substituted benzaldehydes and their derivatives have also been investigated for their ability to interact with DNA. Molecular docking can help elucidate the potential binding modes, such as intercalation between base pairs or binding to the minor groove. Studies on related compounds have shown that planar aromatic systems can intercalate into the DNA double helix, leading to potential cytotoxic or mutagenic effects. The binding affinity is influenced by the size, shape, and electronic properties of the molecule.

In the case of this compound, the planar aromatic ring could potentially intercalate between DNA base pairs. The hydroxyl and aldehyde groups could form hydrogen bonds with the phosphate (B84403) backbone or the bases, further stabilizing the complex. Docking studies of similar hydroxybenzaldehyde derivatives have explored these interactions, providing a framework for predicting the DNA binding behavior of this compound. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. These models use statistical methods to correlate physicochemical properties or structural features with observed activities.

For phenolic compounds, including substituted benzaldehydes, SAR studies have revealed key determinants of their biological effects, such as antioxidant or cytotoxic activities. The number and position of hydroxyl groups are often critical. For catechol derivatives, the 1,2-dihydroxy arrangement is frequently associated with specific biological activities, including potential cytotoxicity against certain cancer cell lines, which can be mediated by enzymes like tyrosinase. mdpi.com

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents

The scaffold of 2-Fluoro-4,5-dihydroxybenzaldehyde incorporates features common to many biologically active molecules. Dihydroxybenzaldehyde derivatives are known for a range of bio-activities. For instance, 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde) is a naturally occurring compound that has demonstrated antimicrobial properties, including activity against Mycobacterium avium and various strains of Staphylococcus aureus. chemicalbook.comglpbio.com It is also recognized as a tyrosine kinase inhibitor. thegoodscentscompany.comchemicalbook.com Similarly, other related structures, such as 5-Chloro-2,4-dihydroxybenzaldehyde, serve as valuable intermediates in the synthesis of new anti-inflammatory and antimicrobial agents. chemimpex.com

The introduction of a fluorine atom can significantly enhance the therapeutic potential of a molecule. In medicinal chemistry, fluorine substitution is a common strategy to improve metabolic stability, binding affinity, and bioavailability. For example, fluorinated benzaldehydes are key building blocks for drug discovery. ossila.com Specifically, 3-Fluoro-4-hydroxybenzaldehyde is used to synthesize curcuminoid analogues that exhibit inhibitory effects on cancer cell lines and hydrazone derivatives with anti-inflammatory properties. ossila.com

Given this context, this compound represents a compelling starting point for the development of new drugs. Future research could focus on using this compound as a scaffold to synthesize novel derivatives, such as Schiff bases, chalcones, or other heterocyclic systems, and evaluating their efficacy against a range of targets, including bacterial and fungal pathogens, cancer cell lines, and inflammatory pathways. The combination of the proven bioactivity of the dihydroxybenzaldehyde core with the advantageous properties conferred by the fluorine atom could lead to the discovery of potent and selective therapeutic agents.

Advanced Materials Science Applications

In materials science, benzaldehyde (B42025) derivatives are valuable monomers and precursors for a variety of functional polymers and materials. The hydroxyl and aldehyde groups can participate in polymerization reactions to form resins and other macromolecular structures. dakenchem.com For example, 2,5-dihydroxybenzaldehyde is noted for its utility in creating polymer liquid crystals and dyes. patsnap.com

The fluorine atom in this compound could impart unique characteristics to resulting materials, such as enhanced thermal stability, chemical resistance, and specific electronic properties. The high electronegativity of fluorine can alter the electronic nature of the aromatic ring, influencing the properties of polymers derived from it. glenresearch.com Research in this area could explore the synthesis of novel polyesters, poly-Schiff bases, or phenolic resins using this compound as a key monomer. These new materials could find applications in high-performance electronics, specialty coatings, or advanced composites where durability and specific physical properties are paramount.

Interdisciplinary Research in Chemical Biology and Medicinal Chemistry

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research that bridges chemical biology and medicinal chemistry. Its structure is conducive to the design of chemical probes to investigate biological pathways. For example, it could be modified to incorporate reporter tags or cross-linking agents to identify and study protein targets within a cell, leveraging the inherent reactivity of the aldehyde group.

Medicinal chemists could synthesize a library of derivatives based on the this compound core, which chemical biologists could then use to screen for activity in various biological assays. This synergistic approach could accelerate the discovery of new lead compounds. The synthesis of nucleoside analogs containing a 2'-fluoro modification has been a highly successful strategy in developing antiviral drugs, as the fluorine atom can stabilize certain molecular conformations. glenresearch.comnih.gov By analogy, incorporating the this compound moiety into larger, more complex molecules could yield novel compounds with unique structure-activity relationships, providing valuable insights into molecular recognition and biological function.

Q & A

Basic: What are the optimal synthetic routes for 2-Fluoro-4,5-dihydroxybenzaldehyde, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves electrophilic substitution or directed ortho-metallation strategies. For fluorinated benzaldehydes, halogen-directed lithiation (e.g., using LDA or n-BuLi) followed by quenching with formaldehyde equivalents is common . Protecting groups (e.g., methyl or acetyl) for hydroxyl groups may be required to prevent side reactions during fluorination . Yield optimization depends on temperature control (e.g., -78°C for lithiation) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor or DAST). Post-synthesis deprotection using acidic or basic conditions must be carefully monitored to avoid over-oxidation of the dihydroxy groups .

Basic: How can NMR spectroscopy distinguish this compound from its structural analogs?

Answer:

1H NMR is critical for identifying substituent positions. The fluorine atom at position 2 causes deshielding of adjacent protons (e.g., H-3 and H-6), splitting signals into doublets or triplets due to 3J coupling (~8–12 Hz) . The dihydroxy groups (positions 4 and 5) show broad singlets at δ 9–10 ppm in DMSO-d6, with potential hydrogen bonding shifting peaks. 19F NMR provides direct confirmation of fluorine substitution (δ -110 to -120 ppm for aryl-F) . Comparative analysis with analogs like 3-Bromo-4,5-dihydroxybenzaldehyde (δ 7.8–8.2 ppm for H-2) helps resolve ambiguities .

Basic: What are the key reactivity patterns of this compound under acidic or basic conditions?

Answer:

- Acidic conditions: The aldehyde group may undergo hydration or form hemiacetals, while hydroxyl groups can participate in intramolecular hydrogen bonding, stabilizing the structure. Fluorine’s electron-withdrawing effect enhances electrophilicity at the aldehyde, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Basic conditions: Deprotonation of hydroxyl groups (pKa ~9–10) generates a phenoxide intermediate, increasing solubility in polar solvents. However, strong bases (e.g., NaOH) may degrade the aldehyde to carboxylic acid if prolonged .

Advanced: How does this compound interact with biological targets, such as enzymes involved in oxidative stress?

Answer:

The dihydroxy groups enable radical scavenging via H-atom donation, similar to 3-Bromo-4,5-dihydroxybenzaldehyde, which showed DPPH radical scavenging with IC50 4.49 mg/L . Fluorine’s electronegativity enhances stability of the phenolic radical intermediate, potentially improving antioxidant efficacy. In vitro assays (e.g., superoxide dismutase mimicry or xanthine oxidase inhibition) are recommended to quantify activity. Conflicting data may arise from solvent polarity effects on radical accessibility .

Advanced: What methodologies are suitable for quantifying this compound in complex biological matrices?

Answer:

- HPLC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for separation. MRM transitions targeting m/z 171 [M-H]- and fragment ions (e.g., m/z 123 for loss of –CHOF) enhance specificity .

- Derivatization: Pre-column derivatization with dansyl chloride improves detection sensitivity for hydroxyl groups in UV-Vis or fluorescence assays .

Advanced: How can structural modifications of this compound enhance its pharmacokinetic properties in drug development?

Answer:

- Methylation of hydroxyl groups: Reduces metabolic degradation (e.g., glucuronidation) while retaining bioactivity, as seen in fluorinated drug intermediates like RX-3117 .

- Pro-drug strategies: Esterification of the aldehyde group (e.g., forming Schiff bases) improves membrane permeability and controlled release in vivo .

Advanced: How should researchers address contradictory data in antioxidant assays for this compound?

Answer:

Contradictions may arise from assay-specific conditions:

- DPPH assay: Solvent polarity (e.g., ethanol vs. DMSO) affects radical solubility and compound accessibility. Standardize solvent systems and incubation times .

- Cellular vs. cell-free assays: Intracellular reducing agents (e.g., glutathione) may confound results. Use ROS-specific probes (e.g., DCFH-DA) in live-cell imaging to validate extracellular findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.